5-Ethynyl-2-(propan-2-yl)-1,3-oxazole
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Overview
Description
5-Ethynyl-2-(propan-2-yl)-1,3-oxazole is a chemical compound that belongs to the oxazole family It is characterized by the presence of an ethynyl group and an isopropyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the ethynyl group onto the oxazole ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2-(propan-2-yl)-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding saturated compounds.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated oxazole derivatives.
Substitution: Formation of halogenated oxazole derivatives.
Scientific Research Applications
5-Ethynyl-2-(propan-2-yl)-1,3-oxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, leading to inhibition or activation of the target. The oxazole ring can also interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Ethynyl-2-(propan-2-yl)-1,3-thiazole: Similar structure but contains a sulfur atom instead of oxygen in the ring.
5-Ethynyl-2-(propan-2-yloxy)pyridine: Contains a pyridine ring instead of an oxazole ring.
Uniqueness
5-Ethynyl-2-(propan-2-yl)-1,3-oxazole is unique due to its specific combination of functional groups and the presence of the oxazole ring
Biological Activity
5-Ethynyl-2-(propan-2-yl)-1,3-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a five-membered ring structure containing one nitrogen atom and one oxygen atom, with a molecular formula of C₈H₉N₃O. The presence of an ethynyl group at the 5-position and an isopropyl group at the 2-position contributes to its unique reactivity and biological properties.
Structural Characteristics
The unique structural arrangement of this compound may lead to distinct biological activities not found in other oxazoles. The following table summarizes some compounds with similar structural features and their unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Ethynyl-1,3-thiazole | Contains sulfur instead of oxygen | Exhibits different reactivity patterns |
5-Ethynyl-1,3-benzoxazole | Benzene ring substitution | Potentially enhanced biological activity |
5-Alkynyl-substituted oxazoles | Varying alkynyl groups at position 5 | Diverse applications in medicinal chemistry |
Biological Activity
Research indicates that oxazole derivatives, including this compound, exhibit significant biological activities, particularly in the following areas:
Antiviral Activity : Studies have shown that certain oxazole derivatives possess antiviral properties. For instance, compounds related to oxazoles have been evaluated for their effectiveness against various viruses, including HIV and influenza. The mechanisms often involve inhibition of viral replication or interference with viral entry into host cells .
Antiproliferative Effects : The compound has been explored for its antiproliferative effects on human cancer cell lines. In vitro studies suggest that it may inhibit the growth of tumor cells through mechanisms such as apoptosis induction or cell cycle arrest .
Enzyme Inhibition : The structural characteristics of this compound suggest potential as an enzyme inhibitor. For example, similar compounds have been noted for their ability to inhibit key enzymes involved in cancer progression and viral replication .
Case Studies and Research Findings
- Antiviral Screening : A study focused on a library of oxazole derivatives demonstrated that some compounds exhibited notable antiviral activity against various pathogens. The screening revealed that derivatives with specific substitutions had improved efficacy against viruses like HIV and influenza .
- Cytotoxicity Assessment : In a cytotoxicity study involving B16F10 cells (a melanoma cell line), compounds similar to this compound were tested at various concentrations. Results indicated that while some derivatives showed cytotoxic effects at higher concentrations, others maintained low toxicity while effectively inhibiting cell proliferation .
- Structure–Activity Relationship (SAR) : Research into the SAR of oxazole derivatives has provided insights into how different substituents affect biological activity. For example, the introduction of specific functional groups can significantly enhance the inhibitory potency against targeted enzymes or receptors .
Properties
Molecular Formula |
C8H9NO |
---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
5-ethynyl-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C8H9NO/c1-4-7-5-9-8(10-7)6(2)3/h1,5-6H,2-3H3 |
InChI Key |
ZBDWLKSMQUABMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(O1)C#C |
Origin of Product |
United States |
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